1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine, also known as DF-MP, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. DF-MP is a piperidine derivative that has been synthesized through a multi-step process, which involves the reaction of 2,4-difluorophenol and piperidine with acetic anhydride.
Wirkmechanismus
1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine acts as a dopamine transporter inhibitor, which increases the levels of dopamine in the brain. This compound binds to the dopamine transporter and prevents the reuptake of dopamine, leading to an increase in the concentration of dopamine in the synaptic cleft. This increase in dopamine levels can lead to improved motor function, attention, and cognitive performance.
Biochemical and physiological effects:
This compound has been shown to improve motor function and cognitive performance in animal models. This compound has also been studied for its potential use in the treatment of ADHD, as it has been shown to improve attention and reduce hyperactivity in animal models. This compound has been shown to have a good safety profile, with no significant adverse effects reported in animal studies.
Vorteile Und Einschränkungen Für Laborexperimente
1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine has several advantages for lab experiments, including its high affinity for the dopamine transporter and its potential use in the treatment of neurological disorders. However, the synthesis of this compound is complex and time-consuming, which can limit its use in large-scale studies. Additionally, the exact mechanism of action of this compound is not fully understood, which can make it difficult to interpret the results of experiments.
Zukünftige Richtungen
There are several future directions for the study of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine. One potential area of research is the development of new synthetic methods for the production of this compound, which could improve the yield and purity of the final product. Another area of research is the investigation of the potential use of this compound in the treatment of neurological disorders, such as Parkinson's disease and ADHD. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential effects on the brain and behavior.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. This compound acts as a dopamine transporter inhibitor, which can lead to improved motor function, attention, and cognitive performance. This compound has several advantages for lab experiments, including its high affinity for the dopamine transporter and its potential use in the treatment of neurological disorders. However, the synthesis of this compound is complex and time-consuming, and the exact mechanism of action of this compound is not fully understood. Further research is needed to fully understand the potential of this compound in the treatment of neurological disorders and its effects on the brain and behavior.
Synthesemethoden
The synthesis of 1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine involves a multi-step process that starts with the reaction of 2,4-difluorophenol with piperidine in the presence of a base catalyst. This reaction produces 1-(2,4-difluorophenoxy)piperidine, which is further acetylated using acetic anhydride to yield this compound. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
1-[(2,4-difluorophenoxy)acetyl]-4-methylpiperidine has been studied for its potential pharmacological properties, particularly its activity as a dopamine transporter inhibitor. This compound has been shown to have a high affinity for the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This compound has been studied for its potential use in the treatment of Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and other neurological disorders.
Eigenschaften
IUPAC Name |
2-(2,4-difluorophenoxy)-1-(4-methylpiperidin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO2/c1-10-4-6-17(7-5-10)14(18)9-19-13-3-2-11(15)8-12(13)16/h2-3,8,10H,4-7,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNACWFUMGJBQPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=C(C=C(C=C2)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.